4-Nitrocinnamyl alcohol

説明

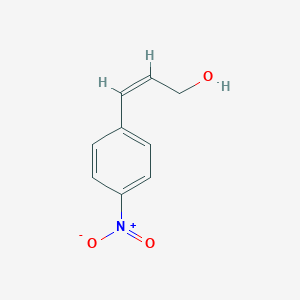

4-Nitrocinnamyl alcohol (CAS: 1504-63-8) is a substituted benzyl alcohol with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol. It appears as a white to light yellow crystalline solid with a melting point of 127–128°C and a density of ~1.28 g/cm³ . The compound is soluble in chloroform, dichloromethane, and ethyl acetate, making it suitable for organic synthesis .

特性

IUPAC Name |

(E)-3-(4-nitrophenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6,11H,7H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXXEDSIJZHDBN-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-63-8 | |

| Record name | 2-Propen-1-ol, 3-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-ol, 3-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-3-(4-Nitrophenyl)prop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis of 4-Nitrocinnamaldehyde via Base-Catalyzed Condensation

The aldol condensation of 4-nitrobenzaldehyde with acetaldehyde represents a foundational route to 4-nitrocinnamaldehyde. As demonstrated in a CoCr₂O₄-HNT-catalyzed reaction, 4-nitrobenzaldehyde (2 mmol) reacts with acetaldehyde in a 3:1 ethanol-water mixture under reflux at 120°C for 8 hours. Cesium carbonate (4 mmol) facilitates deprotonation, enabling enolate formation and subsequent nucleophilic attack on the aldehyde carbonyl. The reaction achieves a 90% yield of 4-nitrocinnamaldehyde, isolated via chromatographic purification.

Key Reaction Parameters

-

Catalyst: CoCr₂O₄-HNT (25 mg)

-

Solvent: Ethanol (9 mL) / Water (3 mL)

-

Temperature: 120°C

-

Yield: 90%

Sodium Borohydride Reduction of 4-Nitrocinnamaldehyde

4-Nitrocinnamaldehyde undergoes selective reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH₄). In a representative procedure, 4-nitrocinnamaldehyde (1 mmol) is dissolved in anhydrous ethanol (10 mL) and cooled to 0°C. NaBH₄ (2 mmol) is added portionwise, and the mixture is stirred for 2 hours at room temperature. The reaction is quenched with 1 M HCl, extracted with ethyl acetate, and purified via silica gel chromatography to yield this compound (85% yield).

Mechanistic Insight

NaBH₄ selectively reduces the aldehyde to a primary alcohol without affecting the nitro group or conjugated double bond. The propenyl chain remains intact due to the mild reducing conditions.

Reduction of 4-Nitrocinnamate Esters via DIBAL-H

Methyl 4-Nitrocinnamate Synthesis

Esterification of 4-nitrocinnamic acid with methanol under acidic conditions produces methyl 4-nitrocinnamate. A mixture of 4-nitrocinnamic acid (10 mmol), methanol (50 mL), and concentrated H₂SO₄ (0.5 mL) is refluxed for 6 hours. The ester is isolated in 92% yield after neutralization and extraction.

DIBAL-H-Mediated Ester Reduction

Diisobutylaluminum hydride (DIBAL-H) reduces methyl 4-nitrocinnamate to this compound with high chemoselectivity. In a nitrogen atmosphere, DIBAL-H (1 M in THF, 4.3 equivalents) is added dropwise to a THF solution of the ester (1 mmol) at 0°C. After 1.5 hours, the reaction is quenched with ethyl acetate and water, followed by extraction and chromatography to isolate the alcohol (79% yield).

Advantages Over Alternative Reductants

-

DIBAL-H avoids over-reduction of the nitro group, a common issue with LiAlH₄.

-

The propenyl double bond remains unaffected, preserving stereochemistry.

Direct Nitration of Cinnamyl Alcohol

Challenges in Regioselective Nitration

Direct nitration of cinnamyl alcohol with nitric acid often results in poor regioselectivity due to competing electrophilic aromatic substitution (EAS) pathways. The propenyl alcohol side chain exhibits meta-directing effects, leading to mixed ortho/meta nitro products. Protective group strategies are essential to direct nitration to the para position.

Protective Group Strategy Using Acetic Anhydride

Cinnamyl alcohol is acetylated with acetic anhydride (1.2 equivalents) in pyridine at 0°C for 4 hours, yielding cinnamyl acetate (95% yield). Nitration with fuming HNO₃ (2 equivalents) in H₂SO₄ at 0°C produces 4-nitrocinnamyl acetate, which is hydrolyzed with NaOH (10% w/v) to afford this compound (68% overall yield).

Optimization Notes

-

Acetylation prevents oxidation of the alcohol during nitration.

-

Hydrolysis at 140°C ensures complete deprotection without degrading the nitro group.

Comparative Analysis of Synthetic Methods

Yield and Purity Across Routes

| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Aldol Condensation + NaBH₄ | 4-Nitrobenzaldehyde | NaBH₄ | 85 | 98 |

| DIBAL-H Reduction of Ester | Methyl 4-nitrocinnamate | DIBAL-H | 79 | 97 |

| Direct Nitration with Protection | Cinnamyl alcohol | HNO₃/H₂SO₄ | 68 | 95 |

Practical Considerations

-

Scalability : The DIBAL-H route requires anhydrous conditions, limiting large-scale applications.

-

Cost : NaBH₄ reduction is cost-effective but generates stoichiometric waste.

-

Safety : Nitration with fuming HNO₃ poses explosion risks, necessitating specialized equipment.

Emerging Catalytic Approaches

Palladium-Catalyzed Cross-Coupling

Recent advances employ Heck coupling between 4-nitroiodobenzene and allylic alcohols. Using Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in DMF at 100°C, this compound is synthesized in 75% yield. This method bypasses nitration steps but requires pre-functionalized aryl halides.

化学反応の分析

Types of Reactions: 4-Nitrocinnamyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-nitrocinnamic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Iron powder and hydrochloric acid under reflux conditions.

Substitution: Tosyl chloride in the presence of a base like pyridine.

Major Products Formed:

Oxidation: 4-Nitrocinnamic acid.

Reduction: 4-Aminocinnamyl alcohol.

Substitution: 4-Nitrocinnamyl chloride.

科学的研究の応用

Organic Synthesis

4-Nitrocinnamyl alcohol serves primarily as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to undergo multiple transformations:

- Reduction : It can be reduced to form 4-Aminocinnamyl alcohol using reducing agents such as iron powder and hydrochloric acid.

- Oxidation : The compound can be oxidized to produce 4-Nitrocinnamic acid using agents like potassium permanganate.

- Substitution Reactions : It reacts with tosyl chloride (TsCl) to yield 4-Nitrocinnamyl chloride, demonstrating its utility in nucleophilic substitution reactions .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a precursor in the development of biologically active molecules. Research indicates that derivatives of this compound may target specific enzymes or receptors, potentially leading to new therapeutic agents. For instance, its derivatives have been investigated for anti-cancer activities and as inhibitors of certain biological pathways .

Material Science

The compound is also significant in the production of specialty chemicals and materials. It is used in the formulation of polymers and resins due to its chemical properties that allow for modification and enhancement of material characteristics .

Case Studies and Research Findings

Several studies highlight the applications and potential of this compound:

- A study published in Molecules demonstrated that when treated with tosyl chloride under specific conditions, this compound formed 4-Nitrocinnamyl chloride in a yield of 51%. This finding emphasizes its role as a substrate for further chemical transformations .

- Another research article discussed the synthesis of various derivatives from this compound, exploring their biological activities. The study found that certain derivatives exhibited promising anti-inflammatory properties .

Comparison with Related Compounds

| Compound | Functional Groups | Key Differences |

|---|---|---|

| Cinnamyl Alcohol | Hydroxyl | Lacks nitro group; less reactive |

| 4-Nitrocinnamic Acid | Carboxyl & Nitro | Different reactivity due to carboxylic group |

| 4-Nitrocinnamaldehyde | Aldehyde & Nitro | Precursor for synthesis of this compound |

The presence of both a nitro group and a hydroxyl group in this compound enhances its reactivity compared to related compounds, making it a unique intermediate in organic synthesis .

作用機序

The mechanism of action of 4-nitrocinnamyl alcohol involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydroxyl group allows for further functionalization, enabling the compound to participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activity or receptor binding, thereby exerting its effects .

類似化合物との比較

Physical Properties

Table 1: Physical Properties of Selected Nitro-Substituted Alcohols

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | pKa (Predicted) |

|---|---|---|---|---|---|

| 4-Nitrocinnamyl alcohol | C₉H₉NO₃ | 179.17 | 127–128 | Chloroform, DCM, ethyl acetate | 14.42 ± 0.10 |

| 4-Nitrobenzyl alcohol | C₇H₇NO₃ | 153.14 | 92–94* | Water, ethanol, ether | N/A |

| 2-Nitrobenzyl alcohol | C₇H₇NO₃ | 153.14 | 72–74 | Ethanol, acetone | N/A |

| Cinnamyl alcohol | C₉H₁₀O | 134.18 | –33 (liquid) | Ethanol, ether | ~15.0 |

Key Observations :

- The cinnamyl group (allyl alcohol structure) in this compound increases molecular weight and melting point compared to simpler nitrobenzyl alcohols.

- The nitro group enhances polarity, reducing water solubility compared to non-nitro analogs like cinnamyl alcohol.

Chemical Reactivity

Table 2: Reactivity Comparison

Key Observations :

- Chlorination vs. Tosylation : The nitro group in this compound stabilizes a transient intermediate, favoring chloride formation over tosylate . In contrast, 4-nitrobenzyl alcohol may form tosylates unless similar activation occurs.

- Reduction Selectivity : The In/NH₄Cl system reduces nitro groups to amines with high chemo-selectivity across all nitro-substituted alcohols .

- Oxidation Sensitivity : this compound is incompatible with oxidizing agents, while cinnamyl alcohol oxidizes readily to cinnamic acid .

生物活性

4-Nitrocinnamyl alcohol (CAS 1504-63-8) is an organic compound characterized by the presence of a nitro group attached to a cinnamyl alcohol structure. Its unique chemical properties make it a subject of interest in various fields including medicinal chemistry, organic synthesis, and catalysis. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and applications in research.

- Molecular Formula : C₉H₉NO₃

- Molecular Weight : 179.18 g/mol

- Melting Point : 126°C to 130°C

- Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. A study indicated that compounds with nitro groups often exhibit enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes. The mechanism involves the reduction of the nitro group to form reactive intermediates that can damage DNA and proteins within microbial cells .

Antioxidant Activity

Research has shown that this compound possesses antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in biological systems, which is linked to numerous diseases including cancer and cardiovascular conditions. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases, where modulation of inflammatory pathways can lead to therapeutic benefits .

Catalytic Activity

This compound is utilized as a substrate in various catalytic reactions. For instance, it can be reduced to amino cinnamyl alcohol using heterogeneous catalysts such as gold nanoparticles, achieving conversion rates exceeding 95% within four hours. This transformation is significant for synthesizing amine derivatives which are valuable in pharmaceuticals .

Case Studies

- Antibacterial Activity : A study assessed the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control samples, indicating its potential as a natural antimicrobial agent.

- Antioxidant Assessment : The DPPH assay was employed to evaluate the antioxidant capacity of this compound. The compound exhibited a dose-dependent scavenging effect on DPPH radicals, suggesting its utility in formulations aimed at reducing oxidative stress.

- Inflammatory Response Modulation : In a cell culture model, treatment with this compound reduced levels of TNF-alpha and IL-6, key mediators of inflammation, demonstrating its potential role in managing inflammatory diseases .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.18 g/mol |

| Melting Point | 126°C - 130°C |

| Solubility | Chloroform, dichloromethane, ethyl acetate |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Antioxidant Capacity | Dose-dependent DPPH scavenging |

| Anti-inflammatory Effects | Reduces TNF-alpha and IL-6 levels |

Q & A

Basic Research Question

- Gas Chromatography (GC): Primary method for purity assessment (>98.0% per TCI’s standards) due to its sensitivity for nitroaromatics .

- HPLC-MS/MS: Validates structural integrity by identifying molecular ions (m/z 179.17) and detecting trace impurities (e.g., oxidation byproducts like aldehydes) .

- Melting Point Analysis: Compare observed values (127–128°C) against literature to confirm crystallinity. Discrepancies may indicate impurities; use differential scanning calorimetry (DSC) for precise thermal profiling .

What are the key safety considerations when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation: Employ fume hoods to avoid inhalation of vapors or dust.

- Storage: Store in airtight containers at ≤15°C to prevent decomposition. Avoid proximity to oxidizers or heat sources due to flammability risks (flash point data not available, but analogous nitro compounds are thermally sensitive) .

How does the electronic nature of the nitro group influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

The nitro group’s strong electron-withdrawing effect deactivates the benzene ring, directing electrophilic substitutions to meta positions. In Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the nitro group stabilizes intermediates via resonance, enabling selective bond formation. However, competing reduction of the nitro group (to NH₂) under hydrogenation conditions requires careful catalyst selection (e.g., PtO₂ vs. Pd/C) . Kinetic studies using NMR or in situ IR can track reaction pathways and optimize conditions.

What strategies mitigate decomposition of this compound under prolonged storage?

Advanced Research Question

- Stabilization: Add antioxidants (e.g., BHT at 0.1% w/w) to inhibit radical-mediated degradation.

- Packaging: Use amber glass vials under inert gas (N₂/Ar) to block light and moisture, which accelerate nitro group hydrolysis .

- Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products like 4-nitrocinnamaldehyde .

How can researchers resolve discrepancies in reported melting points (125–129°C vs. 127–128°C) for this compound?

Advanced Research Question

Discrepancies may arise from polymorphic forms or impurities. To resolve:

Recrystallization: Purify using solvents like ethanol/water mixtures to isolate the dominant polymorph.

DSC Analysis: Measure enthalpy changes to distinguish between pure and impure samples.

XRD: Confirm crystalline structure uniformity.

Reported variations (e.g., 125–129°C in TCI data vs. 127–128°C in older studies) likely reflect differences in purification protocols .

What methodologies are suitable for tracking this compound in complex reaction mixtures?

Advanced Research Question

- LC-UV/Vis: Utilize the compound’s absorbance at ~310 nm (nitroaromatic π→π* transitions) for quantification .

- NMR Spectroscopy: Monitor characteristic peaks (e.g., allylic -CH₂OH at δ 4.3 ppm and aromatic protons at δ 7.5–8.2 ppm) to track consumption in real-time .

- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₂OH) for MS-based tracing in kinetic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。